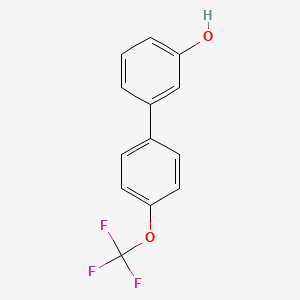

3-(4-Trifluoromethoxyphenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxidative Transformation of Antibacterial Agents

The antibacterial agents triclosan and chlorophene undergo rapid oxidation by manganese oxides, yielding Mn(II) ions. This process is influenced by pH, dissolved metal ions, and natural organic matter, which can decrease the reaction rate. The oxidation primarily occurs at the phenol moieties of these agents, leading to the formation of coupling and p-(hydro)quinone products. This study highlights the environmental transformation of antibacterial agents facilitated by manganese oxides in soils and sediments, suggesting a potential pathway for their degradation in natural environments (Zhang & Huang, 2003).

Improved Synthesis of 3-Trifluoromethyl Phenol

3-Trifluoromethyl phenol, a significant intermediate in medicine and pesticide production, can be synthesized from trifluoromethyl benzene through a series of reactions including nitration, reduction, diazotization, and hydrolysis. This study optimized the synthesis process, improving the yield and purity of the product and providing insights into the optimization process (Zhang Zhi-hai, 2010).

Antioxidant Activities of Phenolic Acids

The antioxidant activities of various phenolic acids were analyzed using DPPH and FRAP assays, revealing that certain structural features such as -CH2COOH, -CH=CHCOOH, methoxyl (-OCH3), and phenolic hydroxyl (-OH) groups enhance their antioxidant activities. The study provides a detailed understanding of how specific functional groups in phenolic acids contribute to their antioxidant properties, which can be crucial in designing new antioxidants for pharmaceutical and food industries (Chen et al., 2020).

Trifluoromethylation of Phenol Derivatives

A study demonstrated the selective trifluoromethylation of phenol derivatives using copper/Togni reagent, highlighting the synthetic pathway for introducing a CF3 group at the benzylic C-H bond of phenol derivatives. This process has practical applications in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group is a common structural motif (Egami et al., 2015).

Safety And Hazards

The safety data sheet for 3-(4-Trifluoromethoxyphenyl)phenol indicates that it has hazard statements H302 + H312 + H332 - H315 - H319 - H335 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRQYCVOENWMLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683607 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Trifluoromethoxyphenyl)phenol | |

CAS RN |

1237747-77-1 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572930.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)